2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-
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Overview
Description
2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- typically involves multiple steps. One common method includes the diazotization of 4-methoxy-2-nitroaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives .
Scientific Research Applications
2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biological stain and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo linkage and aromatic rings allow it to bind to proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-: Similar structure but with an ethoxy group instead of an ethyl group.
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Contains a methyl group instead of an ethyl group.
Uniqueness
2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azo linkage and nitro group make it particularly useful in applications requiring strong color properties and potential biological activity .
Properties
CAS No. |
72088-87-0 |
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Molecular Formula |
C26H22N4O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22N4O5/c1-3-16-8-5-7-11-21(16)27-26(32)20-14-17-9-4-6-10-19(17)24(25(20)31)29-28-22-13-12-18(35-2)15-23(22)30(33)34/h4-15,31H,3H2,1-2H3,(H,27,32) |
InChI Key |
WCYYHGULXDORSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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